3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of pyrrolopyrimidine, a heterocyclic compound that contains both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable nitrile or amide precursor.
Bromination: The bromination of the pyrrolopyrimidine core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrrolopyrimidine core.
Reduction Products: De-brominated pyrrolopyrimidine derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolopyrimidine core play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Lacks the ethyl ester group but shares the pyrrolopyrimidine core and bromine atom.
Ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate: Another name for the same compound.
Pyrrolo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the pyrrolopyrimidine core.
Uniqueness
3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research.
Biological Activity
3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. The presence of a bromine atom and a pyrrolo[1,2-a]pyrimidine moiety suggests that this compound may exhibit various pharmacological properties, including anticancer and antiviral activities.
- Molecular Formula : C10H11BN2O4
- Molecular Weight : 234.0179 g/mol
- CAS Number : 2408429-76-3
Synthesis
The synthesis of this compound can be achieved through several organic reactions. Common methods include cyclization reactions involving appropriate precursors and the use of catalysts to enhance yields. The synthesis process is critical for obtaining high-purity compounds for biological evaluation.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrimidines possess significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the activity of various kinases involved in cancer progression. For instance, docking studies suggest that this compound may interact with key receptors such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Case Study : In vitro assays have demonstrated that related compounds exhibit antiproliferative effects on several cancer cell lines, including lung, breast, and prostate cancers. For example, one study reported IC50 values as low as 0.33 μM for certain derivatives against prostate cancer cells .
Antiviral Activity
Pyrrolo[1,2-a]pyrimidines have also been evaluated for their antiviral properties. A study focusing on similar compounds found promising results against viruses such as Hepatitis A and Herpes Simplex Virus type 1 (HSV-1). The antiviral activity was assessed using plaque reduction assays, indicating that structural modifications significantly influence efficacy .
Table 1: Comparison of Biological Activities of Pyrrolo Derivatives
Compound Name | Activity Type | IC50 (μM) | Target Virus/Cancer Cell Line |
---|---|---|---|
This compound | Anticancer | TBD | Prostate Cancer (PC-3) |
Similar Pyrrolo Derivative | Antiviral | TBD | Hepatitis A |
Another Pyrrolo Derivative | Antiviral | TBD | HSV-1 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit kinases that regulate cell proliferation and survival, which is a common pathway exploited by anticancer agents .
Properties
IUPAC Name |
(6-ethoxycarbonylpyrrolo[1,2-a]pyrimidin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-3-4-9-12-5-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWGRUSMEAXHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.